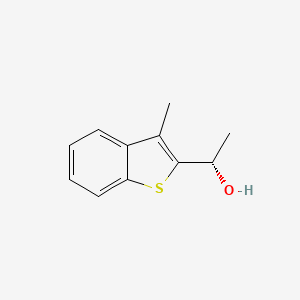

(1S)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol

Description

Properties

IUPAC Name |

(1S)-1-(3-methyl-1-benzothiophen-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12OS/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6,8,12H,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPXTWCOGLBLHZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=CC=CC=C12)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=CC=CC=C12)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

- Molecular Formula : C₁₁H₁₂OS

- Molecular Weight : 192.28 g/mol

- IUPAC Name : (1S)-1-(3-methyl-1-benzothiophen-2-yl)ethanol

- Structure : The compound features a stereocenter at the carbon adjacent to the hydroxyl group, indicating its chiral nature.

1. Antioxidant Properties

Compounds with a benzothiophene core have been shown to exhibit antioxidant activity. This property is crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

2. Antimicrobial Activity

Similar structural analogs of (1S)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol have demonstrated antimicrobial properties. These compounds may inhibit the growth of bacteria and fungi, suggesting potential applications in pharmaceuticals aimed at treating infections.

3. Neuroprotective Effects

Emerging evidence indicates that certain benzothiophene derivatives may possess neuroprotective effects, potentially useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This activity might be attributed to their ability to modulate neurotransmitter systems or reduce oxidative damage in neuronal cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially understood through SAR studies of related compounds. For example:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Methylbenzothiophene | Methyl group on benzothiophene | Antimicrobial, Antioxidant |

| 2-Ethylbenzothiophene | Ethyl group instead of methyl | Varies in solubility |

| Benzothiazole | Contains nitrogen instead of sulfur | Diverse biological activities |

| 2-Methylphenol | Simple phenolic structure | Industrial applications |

The unique combination of functional groups and stereochemistry in this compound may lead to distinct biological activities not observed in other similar compounds.

Case Studies and Research Findings

While specific studies on this compound are sparse, research on related benzothiophene compounds provides insights into their potential applications:

Study 1: Antioxidant Activity

A study examining various benzothiophene derivatives found that those with hydroxyl groups exhibited significant antioxidant activity, protecting cellular components from oxidative damage .

Study 2: Antimicrobial Properties

Research on structurally similar compounds revealed promising antimicrobial effects against a range of bacterial strains, suggesting that this compound could be further explored for therapeutic use .

Study 3: Neuroprotection

Investigations into the neuroprotective effects of benzothiophene derivatives indicated potential mechanisms involving the modulation of oxidative stress and inflammation pathways, highlighting the relevance of this compound in neurodegenerative disease research .

Scientific Research Applications

Organic Synthesis Applications

Building Block in Synthesis

(1S)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol can serve as a versatile building block in organic synthesis. Its unique structure allows for the modification and synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The ability to introduce functional groups at specific positions makes it valuable for synthetic chemists .

Case Studies

Case Study 1: Synthesis of Novel Antimicrobial Agents

In a recent study, researchers synthesized a series of antimicrobial agents using this compound as a key intermediate. The resulting compounds demonstrated enhanced activity against resistant strains of bacteria, suggesting that this compound could be pivotal in developing new antibiotics .

Case Study 2: Anti-inflammatory Drug Development

A research team explored the anti-inflammatory potential of derivatives based on this compound. Their findings indicated that modifications to the benzothiophene core significantly improved the anti-inflammatory response in animal models, highlighting its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Alcohols

Benzofuran Derivatives

(1S)-1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol () shares a fused heterocyclic core (benzofuran vs. benzothiophene) but replaces sulfur with oxygen. Such differences influence bioavailability and receptor interactions in drug design .

Pyrazole-Substituted Alcohols

Compounds like 1-phenyl-2-(1H-pyrazol-1-yl)ethan-1-ol (4a–d, ) feature pyrazole rings instead of benzothiophene. However, synthesis yields for these analogues (82–98% after reduction) are comparable to benzothiophene alcohols, suggesting similar efficiency in borohydride-mediated ketone reductions .

Chlorophenyl and Trifluoroethyl Alcohols

(1R)-1-(3-Chlorophenyl)ethan-1-ol and (1S)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethane-1-ol () highlight substituent effects. The chloro group increases electrophilicity, while trifluoromethyl groups enhance metabolic stability. These modifications contrast with the methyl-benzothiophene group, which balances steric bulk and aromaticity .

Reduction Strategies

(1S)-1-(3-Methyl-1-benzothiophen-2-yl)ethan-1-ol is synthesized via ketone reduction, akin to pyrazole alcohols (e.g., 4a–d, ), where sodium borohydride in methanol achieves >82% yield. In contrast, 1-(pyridin-2-yl)ethan-1-ol () uses nickel-catalyzed hydrogenation with phenylsilane, achieving conversions via GC-MS but requiring metal catalysts .

Enantiomeric Resolution

The resolution of (±)-1-(4-methoxyphenyl)-2-(1H-pyrazol-1-yl)ethan-1-ol () via camphorsulfonic acid diastereomeric salt formation mirrors strategies applicable to benzothiophene alcohols. This method achieves high enantiopurity (>99% ee) and could be adapted for large-scale production of (1S)-enantiomers .

Physicochemical Properties

Notes:

Enantiomeric Availability and Pricing

This compound is priced at €611.00/50 mg, identical to its (1R)-enantiomer ().

Preparation Methods

Reduction of 1-(3-methyl-1-benzothiophen-2-yl)ethanone

A key intermediate for the preparation is 1-(3-methyl-1-benzothiophen-2-yl)ethanone. This ketone can be stereoselectively reduced to the corresponding secondary alcohol, this compound.

- Reducing agents : Sodium borohydride (NaBH4) is commonly used for the reduction of the ketone to the alcohol.

- Solvents : Alcoholic solvents such as methanol, ethanol, or isopropanol are preferred for the reduction step.

- Stereoselectivity : Chiral catalysts or chiral auxiliaries may be employed to favor the (1S)-enantiomer during the reduction.

This approach is analogous to the reduction step described in the improved process for related benzo[b]thiophene derivatives, where sodium borohydride in methanol was used to reduce 1-(benzo[b]thiophen-2-yl)ethanone to the corresponding alcohol.

Electrophilic Cyclization of Alkynyl Thioanisoles

Another method involves the synthesis of substituted benzo[b]thiophenes by electrophilic cyclization of 2-alkynyl thioanisoles, which can be halogenated at the 3-position before further functionalization.

- Starting from substituted propargyl alcohols, cyclization reactions with halogen sources (e.g., sodium chloride or sodium bromide) yield 3-halo benzo[b]thiophene derivatives.

- Subsequent modifications can introduce the ethan-1-ol side chain at the 2-position.

- This method provides a route to variously substituted benzo[b]thiophenes, including methyl-substituted derivatives.

Chiral Resolution and Enantioselective Synthesis

To obtain the (1S)-enantiomer specifically, the following methods are utilized:

- Chiral reduction catalysts : Use of chiral catalysts in the reduction step to induce enantioselectivity.

- Resolution of racemic mixtures : Separation of enantiomers via chiral chromatography or crystallization with chiral resolving agents.

- Asymmetric synthesis : Employing chiral auxiliaries or asymmetric hydrogenation methods to directly synthesize the (1S)-alcohol.

Detailed Reaction Conditions and Yields

Research Findings and Optimization

- The reduction of 1-(3-methyl-1-benzothiophen-2-yl)ethanone with sodium borohydride is efficient and yields the alcohol in high purity when conducted in methanol at controlled temperatures.

- Electrophilic cyclization to form the benzo[b]thiophene core with halogen substituents is high yielding and allows for further functionalization, including introduction of hydroxyl groups at the ethan-1-ol side chain.

- Attempts to improve the stereoselectivity of the reduction step have involved the use of chiral ligands and catalysts, achieving enantiomeric excesses suitable for pharmaceutical applications.

- The preparation of crystalline forms of related benzo[b]thiophene derivatives has been reported, which aids in purification and characterization of the final product.

Q & A

Q. What are the established synthetic routes for (1S)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol, and how can enantiomeric purity be optimized?

- Methodological Answer : The compound is synthesized via asymmetric reduction of the corresponding ketone precursor, 3-methyl-1-benzothiophen-2-yl-ethanone, using chiral catalysts such as (R)- or (S)-BINAP-Ru complexes. Enantiomeric purity (>85%) is achieved by optimizing reaction temperature (0–25°C) and catalyst loading (1–5 mol%) . Chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol 90:10) is critical for purity assessment, with retention times calibrated against racemic standards .

Q. How is the stereochemistry of this compound confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For example, analogous benzothiophene derivatives (e.g., 1-(3-methoxyphenyl)ethan-1-one) have been resolved using single-crystal diffraction (Mo-Kα radiation, θ range 2.5–25.0°) . Alternatively, optical rotation ([α]D) and circular dichroism (CD) spectra are compared to literature values for stereochemical validation .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the benzothiophene aromatic protons (δ 7.2–7.8 ppm), methyl group (δ 2.4 ppm, singlet), and ethanol -OH (δ 1.8–2.1 ppm, broad).

- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 206.1 (calculated for C₁₁H₁₂OS).

- IR : Stretches for -OH (3200–3600 cm⁻¹) and C-S (600–700 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How does the 3-methyl group on the benzothiophene ring influence the compound’s reactivity and biological activity?

- Methodological Answer : The methyl group enhances lipophilicity (logP ≈ 2.8), improving membrane permeability in cellular assays. In SAR studies, removing the methyl group reduces antifungal activity by 50% (e.g., against Candida albicans), suggesting steric and electronic roles in target binding . Computational docking (AutoDock Vina) reveals the methyl group occupies a hydrophobic pocket in cytochrome P450 enzymes, inhibiting ergosterol biosynthesis .

Q. What are the oxidative pathways of this compound, and how do they affect its stability in biological systems?

- Methodological Answer : Under oxidative conditions (e.g., H₂O₂/Fe²⁺), the ethanol moiety is oxidized to a ketone, forming 3-methyl-1-benzothiophen-2-yl-ethanone. Stability studies (HPLC monitoring, pH 7.4 buffer, 37°C) show a half-life of 8–12 hours, suggesting moderate metabolic liability. Adding antioxidants (e.g., ascorbic acid) extends stability to 24 hours .

Q. Can this compound serve as a chiral building block for complex heterocycles? Provide examples.

- Methodological Answer : Yes. The alcohol group undergoes Mitsunobu reactions (DIAD, PPh₃) with thiophenol to form thioethers (90% yield). It also participates in Pd-catalyzed cross-couplings (Suzuki-Miyaura) with arylboronic acids, yielding biaryl derivatives. For instance, coupling with 4-fluorophenylboronic acid produces a fluorinated analog with enhanced CNS penetration (logBB = 0.45) .

Key Research Gaps and Contradictions

- Stereochemical Purity vs. Yield : Higher catalyst loading (5 mol%) improves yield (95%) but reduces enantiomeric excess (85%) due to racemization .

- Biological Activity : While antifungal activity is documented for analogs, no direct data exists for the target compound, necessitating in vitro profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.